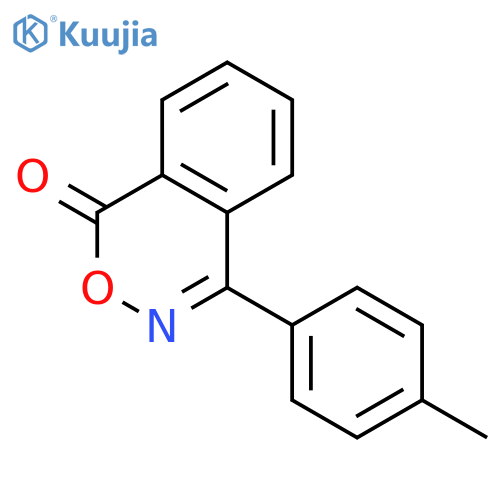

Cas no 51334-76-0 (1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)-)

1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)-

- 51334-76-0

- AKOS024286701

- 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one

- Oprea1_385987

- SR-01000356329-1

- Oprea1_365322

- SR-01000356329

-

- インチ: InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3

- InChIKey: IZSOBHPRSWUFIB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32

計算された属性

- せいみつぶんしりょう: 237.07903

- どういたいしつりょう: 237.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- PSA: 38.66

1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM521418-1g |

4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one |

51334-76-0 | 97% | 1g |

$356 | 2022-06-11 |

1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)- 関連文献

-

1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)-に関する追加情報

1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)- (CAS No. 51334-76-0): A Comprehensive Overview

1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)-, also known by its CAS registry number 51334-76-0, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazines, which are aromatic six-membered rings containing two nitrogen atoms and an oxygen atom. The presence of the methylphenyl group at the 4-position of the benzoxazine ring imparts unique electronic and steric properties to this molecule, making it a valuable compound for various applications.

The structure of 1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)- consists of a benzene ring fused to a dihydroisoquinoline-like system. The benzoxazine moiety is characterized by its conjugated system, which contributes to its stability and reactivity. The methylphenyl substituent at the para position introduces additional electron-donating effects, which can influence the compound's interaction with biological systems. Recent studies have highlighted the potential of this compound as a precursor for synthesizing more complex heterocyclic structures with enhanced bioactivity.

One of the most promising applications of CAS No. 51334-76-0 lies in its role as an intermediate in drug discovery. Researchers have explored its ability to modulate cellular pathways involved in inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Furthermore, its ability to scavenge free radicals has positioned it as a potential candidate for developing antioxidants.

In addition to its pharmacological applications, 1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)- has found utility in materials science. Its rigid aromatic structure and electron-withdrawing groups make it suitable for use in organic electronics. Recent advancements in this area have explored its potential as a building block for constructing π-conjugated systems with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of CAS No. 51334-76-0 typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common methods include nucleophilic substitution and cyclization reactions involving appropriate starting materials such as o-amino phenols and aldehydes or ketones. The development of efficient synthetic routes remains an active area of research due to the increasing demand for this compound in both academic and industrial settings.

In conclusion, 1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)- (CAS No. 51334-76-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials. As ongoing studies continue to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.

51334-76-0 (1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)-) 関連製品

- 333430-83-4(2-(difluoromethoxy)benzohydrazide)

- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)

- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)

- 200503-12-4(Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)

- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

- 22178-82-1(4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)

- 2138402-02-3(2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline)

- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)

- 1269050-34-1((1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride)

- 2229461-23-6(2-(2,5-difluoro-4-methylphenyl)-3,3-difluoropropan-1-amine)